molecular formula C23H28N6O2 B2936480 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1705303-33-8

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2936480
CAS No.: 1705303-33-8
M. Wt: 420.517
InChI Key: FUVFDVAIZSDGJU-UHFFFAOYSA-N
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Description

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of pyrazole, pyridazine, and piperidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents . The pyridazine ring is then introduced through a cyclization reaction involving hydrazine derivatives . The final step involves the coupling of the pyridazinyl intermediate with the piperidine-4-carboxamide moiety under specific conditions, such as the use of anhydrous solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-4-31-20-8-6-5-7-19(20)24-23(30)18-11-13-28(14-12-18)21-9-10-22(26-25-21)29-17(3)15-16(2)27-29/h5-10,15,18H,4,11-14H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVFDVAIZSDGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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